molecular formula C17H18BNO3 B11712131 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one

Cat. No.: B11712131
M. Wt: 295.1 g/mol
InChI Key: ZNKNOKMVMVEYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one is a complex organic compound with significant applications in various fields of chemistry and industry This compound is known for its unique structure, which includes a benzo[cd]indole core and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one typically involves multiple steps. One common method includes the formation of the benzo[cd]indole core followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The dioxaborolane group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one exerts its effects involves interactions with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, making it useful in enzyme inhibition and other biochemical applications. The benzo[cd]indole core contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the benzo[cd]indole core.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar dioxaborolane group but has a different aromatic core.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with a dioxaborolane group but with a pyridine ring instead of the benzo[cd]indole core.

Uniqueness

The uniqueness of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one lies in its combination of the benzo[cd]indole core and the dioxaborolane group. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H18BNO3

Molecular Weight

295.1 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[cd]indol-2-one

InChI

InChI=1S/C17H18BNO3/c1-16(2)17(3,4)22-18(21-16)12-8-9-13-14-10(12)6-5-7-11(14)15(20)19-13/h5-9H,1-4H3,(H,19,20)

InChI Key

ZNKNOKMVMVEYJQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.